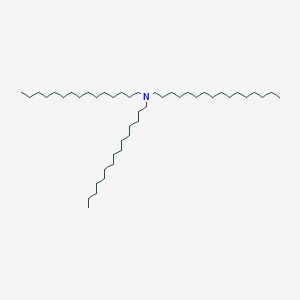
N,N-di(pentadecyl)hexadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(pentadecyl)hexadecan-1-amine, also known as tri-C14-18-alkyl amines, are a class of non-ionic surfactants. These compounds are characterized by their long alkyl chains, typically ranging from 14 to 18 carbon atoms, attached to a nitrogen atom. They are commonly used in various industrial applications due to their excellent antistatic, dispersing, emulsifying, anticorrosive, lubricating, antirust, and solubilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amines, tri-C14-18-alkyl, typically involves the alkylation of ammonia or primary/secondary amines with long-chain alkyl halides. The reaction is usually carried out under basic conditions, often using a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction can be represented as follows:
R−X+NH3→R−NH2+HX
where ( R ) represents the long alkyl chain (C14-18) and ( X ) is a halide (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of tri-C14-18-alkyl amines often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-di(pentadecyl)hexadecan-1-amine, can undergo various chemical reactions, including:
Oxidation: These amines can be oxidized to form corresponding nitro compounds or N-oxides.
Reduction: Reduction reactions can convert nitro compounds back to amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.
Substitution: Alkyl halides (e.g., R-Cl, R-Br) and bases (e.g., NaOH, KOH) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tri-C14-18-alkyl amines can yield nitroalkanes or N-oxides, while reduction can regenerate the original amine .
Applications De Recherche Scientifique
N,N-di(pentadecyl)hexadecan-1-amine, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.
Biology: Employed in the formulation of biocides and antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as active pharmaceutical ingredients.
Industry: Utilized as antistatic agents, emulsifiers, dispersants, corrosion inhibitors, and lubricants in various industrial applications .
Mécanisme D'action
The mechanism of action of amines, tri-C14-18-alkyl, is primarily based on their amphiphilic nature. The long hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic amine group interacts with polar substances. This dual interaction reduces interfacial tension between different phases, making them effective surfactants. In biological systems, these compounds can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amines, C12-14-alkyl: These compounds have shorter alkyl chains and are also used as surfactants but may have different solubility and emulsifying properties.
Quaternary Ammonium Compounds: These are cationic surfactants with a permanent positive charge, often used as disinfectants and fabric softeners.
Uniqueness
N,N-di(pentadecyl)hexadecan-1-amine, are unique due to their specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes them particularly effective in applications requiring both emulsification and lubrication .
Propriétés
Numéro CAS |
67701-00-2 |
|---|---|
Formule moléculaire |
C46H95N |
Poids moléculaire |
662.3 g/mol |
Nom IUPAC |
N,N-di(pentadecyl)hexadecan-1-amine |
InChI |
InChI=1S/C46H95N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-47(44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-46H2,1-3H3 |
Clé InChI |
HQNSITMHFIBPTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
67701-00-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















